molecular formula C21H21FN2O4 B13372871 3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone

3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone

Cat. No.: B13372871
M. Wt: 384.4 g/mol
InChI Key: RDWFQZBHKMMDRN-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with 4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxaldehyde under basic conditions, followed by cyclization and oxidation steps to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar pyridinone core and exhibit comparable biological activities.

    Indole derivatives: Known for their diverse biological activities, indole derivatives also possess a heterocyclic structure similar to pyridinones.

Uniqueness

What sets 3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone apart is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity.

Properties

Molecular Formula

C21H21FN2O4

Molecular Weight

384.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C21H21FN2O4/c1-11-9-15(25)18(20(27)23(11)3)17(13-7-5-6-8-14(13)22)19-16(26)10-12(2)24(4)21(19)28/h5-10,17,25-26H,1-4H3

InChI Key

RDWFQZBHKMMDRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC=CC=C2F)C3=C(C=C(N(C3=O)C)C)O)O

Origin of Product

United States

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